Product packaging for Vineomycin B2(Cat. No.:)

Vineomycin B2

Cat. No.: B12069689
M. Wt: 935.0 g/mol
InChI Key: NIXHEPPGVVKFMQ-JGKBENRTSA-N
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Description

Contextualization of Vineomycin B2 as a Glycosylated Angucycline Antibiotic

This compound is classified as a glycosylated angucycline antibiotic. Its structure is composed of two main parts: a polyaromatic aglycone and a carbohydrate moiety. The aglycone, known as vineomycinone B2, is based on a benz[a]anthraquinone carbon framework. acs.org What distinguishes this compound and other related compounds is the attachment of a deoxydisaccharide chain to this aglycone through a stable C-glycosidic bond. researchgate.net This glycosylation is crucial for its biological activity.

Angucyclines themselves are a diverse family of aromatic polyketides, and this compound is considered an "atypical" angucycline. This is because its structure features an opened A-ring in the tetracyclic system, a result of cleavage and rearrangement of the typical angucycline carbon frame. acs.org This structural modification contributes to the chemical diversity observed within the angucycline family. acs.org

Producing Organism: Streptomyces matensis and Marine-Derived Streptomyces Strains

The original source of this compound is the terrestrial bacterium Streptomyces matensis subspecies vineus. jst.go.jpnih.gov This strain was instrumental in the initial isolation and characterization of the vineomycins. jst.go.jpnih.gov Members of the genus Streptomyces are Gram-positive bacteria well-known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. nih.gov

More recently, research has identified marine environments as a rich source of novel bioactive compounds. Notably, marine-derived actinomycetes, particularly Streptomyces species, have been found to produce this compound and its analogues. For instance, Streptomyces lusitanus SCSIO LR32, an actinomycete derived from a marine environment, has been shown to produce this compound along with other related angucycline glycosides. researchgate.net Another marine-associated strain, Streptomyces sp. ZZ1944, has also been a source of cytotoxic metabolites, highlighting the potential of marine streptomycetes in discovering new natural products. nih.gov

Historical Development of this compound Research and Early Characterization

The initial discovery of the vineomycins dates back to the late 1970s and early 1980s. New antibiotics, designated OS-4742 A1, A2, B1, and B2, were isolated from the culture broth of Streptomyces matensis subsp. vineus. researchgate.net These compounds were found to possess antimicrobial activities against Gram-positive bacteria and antitumor activities. researchgate.net Subsequent studies led to the structural elucidation of these compounds, which were then named vineomycins.

Early characterization involved extensive biosynthetic studies using labeling experiments with isotopes like 13C. These experiments were crucial in understanding the formation of the benz[a]anthraquinone chromophore of Vineomycin A1 from a decacetate metabolite and the subsequent formation of this compound through the cleavage of a C-C bond in Vineomycin A1. jst.go.jpnih.gov These foundational studies also suggested a biosynthetic link between vineomycins and other simple benz[a]anthraquinone antibiotics like rabelomycin (B1204765) and tetrangomycin. nih.gov The complete and complex structure of this compound, particularly its stereochemistry, presented a significant challenge that was ultimately resolved through extensive spectroscopic analysis and, eventually, total synthesis.

Significance of this compound in Contemporary Chemical Biology and Drug Discovery Research

This compound continues to be a molecule of significant interest in chemical biology and drug discovery. Its potent biological activities, including antitumor and antibiotic properties, make it a valuable lead compound for the development of new therapeutic agents. researchgate.netjst.go.jp Research has shown that this compound exhibits a significant inhibitory effect on the proliferation of Jurkat T-cells, indicating its potential as an anticancer agent. researchgate.net

The complex and unique structure of this compound has also made it a compelling target for total synthesis. The first total synthesis of this compound was a landmark achievement in organic chemistry, accomplished in 2013. nih.govelsevierpure.com This not only confirmed its absolute stereostructure but also opened avenues for the synthesis of novel analogues with potentially improved therapeutic properties. The development of synthetic strategies, including convergent approaches and novel glycosylation methods, has been a major focus of this research. rsc.org

In the field of chemical biology, biologically active small molecules like this compound serve as chemical probes to investigate and understand complex biological processes. mdpi.com The study of its mechanism of action at a molecular level can provide insights into cellular pathways and identify new potential drug targets. mdpi.com The stability of its C-glycosidic bond compared to more common O-glycosides makes it a particularly robust molecular scaffold for further chemical exploration. researchgate.net

Data Tables

Table 1: Key Properties of this compound

PropertyDescriptionReference
Chemical Class Glycosylated Angucycline Antibiotic acs.org
Aglycone Vineomycinone B2 researchgate.net
Core Structure Benz[a]anthraquinone acs.orgjst.go.jp
Structural Feature A-ring cleaved tetracyclic frame acs.org
Carbohydrate Moiety α-L-acurosyl-L-rhodinose nih.gov
Glycosidic Bond C-glycoside researchgate.net

Table 2: Producing Organisms of this compound

OrganismEnvironmentReference
Streptomyces matensis subsp. vineusTerrestrial jst.go.jpnih.gov
Streptomyces lusitanus SCSIO LR32Marine researchgate.net
Streptomyces sp. A6HMarine researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H58O18 B12069689 Vineomycin B2

Properties

Molecular Formula

C49H58O18

Molecular Weight

935.0 g/mol

IUPAC Name

(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2R,5R,6R)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid

InChI

InChI=1S/C49H58O18/c1-22-31(50)11-15-38(60-22)64-34-13-17-40(62-24(34)3)66-48-26(5)59-36(19-33(48)52)28-9-10-30-43(45(28)56)47(58)29-8-7-27(44(55)42(29)46(30)57)20-49(6,21-37(53)54)67-41-18-14-35(25(4)63-41)65-39-16-12-32(51)23(2)61-39/h7-12,15-16,22-26,33-36,38-41,48,52,55-56H,13-14,17-21H2,1-6H3,(H,53,54)/t22-,23-,24+,25-,26+,33+,34+,35-,36+,38-,39-,40+,41-,48+,49+/m0/s1

InChI Key

NIXHEPPGVVKFMQ-JGKBENRTSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C[C@](C)(CC(=O)O)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)O)C)O[C@H]8C=CC(=O)[C@@H](O8)C

Canonical SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)CC(C)(CC(=O)O)OC6CCC(C(O6)C)OC7C=CC(=O)C(O7)C)O)C)OC8C=CC(=O)C(O8)C

Origin of Product

United States

Biosynthetic Pathways and Genetic Determinants of Vineomycin B2

Polyketide Synthase (PKS) Assembly of the Benz[a]anthraquinone Chromophore

The backbone of Vineomycin B2 is its characteristic benz[a]anthraquinone chromophore. This core structure is assembled by a type II polyketide synthase (PKS), a multi-enzyme complex that iteratively condenses simple acetate (B1210297) units into a long poly-β-keto chain.

Decacetate Metabolite as the Primary Polyketide Precursor

Biosynthetic labeling studies utilizing ¹³C-labeled sodium acetate have unequivocally demonstrated that the benz[a]anthraquinone skeleton of vineomycins is derived from a decacetate metabolite. nih.gov This linear C₂₀ polyketide chain is assembled by the PKS machinery from one acetyl-CoA starter unit and nine malonyl-CoA extender units. Each condensation step extends the growing polyketide chain by two carbons, ultimately leading to the formation of the full-length decaketide intermediate.

The assembly of this precursor is a hallmark of type II PKS systems, which are known for their ability to generate aromatic polyketides of varying chain lengths. The specificity for producing a decaketide chain is dictated by the components of the PKS, particularly the ketosynthase (KS) and chain length factor (CLF) subunits.

Oxidative Cyclization and Aromatization Processes Leading to the Aglycon

Following its assembly, the linear decacetate chain undergoes a series of intricate and highly controlled cyclization and aromatization reactions to form the tetracyclic benz[a]anthraquinone aglycon. While the precise enzymatic machinery for this compound has not been fully elucidated, the process is understood to involve a series of intramolecular aldol-type condensations. These reactions are catalyzed by specific enzymes within the biosynthetic gene cluster, including cyclases (CYC) and aromatases (ARO).

The initial cyclizations are believed to form early intermediates, which are then further processed by oxidative enzymes. These enzymes, likely belonging to the monooxygenase or dehydrogenase superfamilies, introduce key hydroxyl groups and facilitate the aromatization of the rings, ultimately yielding the stable benz[a]anthraquinone core. The isolation of related compounds such as rabelomycin (B1204765) from the same producing strain, Streptomyces matensis subsp. vineus, suggests a shared biosynthetic origin and a common pathway for the formation of the angucycline core structure. nih.gov

Stereochemical Evolution of the Core Scaffold

The stereochemistry of the aglycon is a critical determinant of the biological activity of this compound. The precise three-dimensional arrangement of the atoms in the core scaffold is established during the cyclization and subsequent modification steps. The total synthesis of vineomycinone B2 methyl ester, the aglycon of this compound, has provided significant insights into the stereochemical complexities. rsc.orgnih.gov

Synthetic strategies have focused on achieving high diastereoselectivity in key bond-forming reactions to construct the stereochemically rich tetracyclic system. researchgate.net These chemical syntheses, while not enzymatic, mimic the stereochemical outcomes observed in the natural product, suggesting that the biosynthetic enzymes must exert stringent control over the spatial orientation of reactive intermediates. For instance, the convergent de novo synthesis of vineomycinone B2 methyl ester highlights the challenges and strategies for installing the correct stereocenters. nih.gov

Glycosylation Cascades and Glycosyltransferase (GT) Mechanistic Studies

The final stages of this compound biosynthesis involve the attachment of a trisaccharide chain to the aglycon. This process is orchestrated by a series of glycosyltransferases (GTs), enzymes that catalyze the formation of glycosidic bonds.

C-Glycosylation Events by Specific C-Glycosyltransferases (e.g., GcnG3)

A key feature of this compound is the presence of a C-glycosidic bond, which links the trisaccharide moiety to the aglycon. C-glycosides are known for their enhanced stability against enzymatic and chemical degradation compared to their O-glycoside counterparts. The formation of this carbon-carbon bond is a challenging chemical transformation, and in nature, it is catalyzed by specialized C-glycosyltransferases.

O-Glycosylation Events by O-Glycosyltransferases (e.g., GcnG1, GcnG2)

Following the initial C-glycosylation, the trisaccharide chain is extended through the action of O-glycosyltransferases. These enzymes sequentially add the remaining sugar units via O-glycosidic linkages. In the case of this compound, the trisaccharide consists of L-rhodinose and L-aculose attached to the initial C-linked D-olivose.

Elucidation of Deoxysaccharide Units: α-L-aculose, α-L-rhodinose, and β-D-olivose

The glycosidic portion of this compound is critical to its structure and is composed of three distinct deoxysaccharides: α-L-aculose, α-L-rhodinose, and β-D-olivose. researchgate.netnih.gov The total synthesis of this compound confirmed its glycon structure, which includes an α-L-acurosyl-L-rhodinose moiety and a β-D-olivose unit attached to the aglycone. nih.govelsevierpure.com

The biosynthesis of these sugars begins with common precursors, typically nucleotide-activated sugars like dTDP-glucose. The pathway for L-rhodinose, a 2,6-dideoxysugar, is thought to follow a pathway analogous to the well-characterized biosynthesis of L-rhamnose, involving a series of enzymes that catalyze dehydration, epimerization, and reduction reactions. biorxiv.orgnih.govresearchgate.net Similarly, the biosynthesis of β-D-olivose, another 2,6-dideoxysugar, has been studied in the context of other antibiotic pathways, such as that of oleandomycin. nih.govresearchgate.net This pathway also starts from dTDP-glucose and involves several enzymatic steps, with TDP-4-keto-D-olivose identified as a key intermediate. researchgate.netresearchgate.net

Table 1: Deoxysaccharide Units of this compound

Sugar UnitTypeKey Structural FeatureBiosynthetic Precursor (Proposed)
β-D-olivose 2,6-dideoxyhexoseAttached via C-glycosidic bond to the aglycone. nih.govdTDP-D-glucose nih.govresearchgate.net
α-L-rhodinose 2,6-dideoxyhexoseForms the core of the oligosaccharide chains.dTDP-L-rhamnose pathway intermediate biorxiv.orgnih.gov
α-L-aculose 2,3,6-trideoxy-4-ketohexoseα,β-unsaturated ketone. researchgate.netFormed by oxidation of a terminal L-rhodinose unit. nih.gov

Substrate Specificity and Regioselectivity of Glycosyltransferases in this compound Synthesis

The precise assembly of the sugar moieties onto the this compound aglycone is governed by a suite of highly specific enzymes known as glycosyltransferases (GTs). Research on the biosynthetic gene cluster of the closely related Vineomycin A1 (P-1894B) has identified three key GTs, whose functions provide a direct model for this compound biosynthesis. nih.gov These enzymes exhibit remarkable substrate specificity, recognizing only specific nucleotide-activated sugars, and strict regioselectivity, attaching them at precise positions on the aglycone or growing glycan chain. nih.govnih.gov

The identified GTs and their roles are:

GcnG3 : A C-glycosyltransferase responsible for the first glycosylation step. It demonstrates high regioselectivity by attaching a D-olivose unit to the C-9 position of the angucycline aglycone, forming a robust C-C bond. nih.gov Its amino acid sequence shows similarity to other GTs known to transfer D-olivose. nih.gov

GcnG1 : An O-glycosyltransferase that acts on the aglycone. It selectively transfers an L-rhodinose disaccharide to the hydroxyl group at the C-3 position of the aglycone. nih.gov

GcnG2 : A second O-glycosyltransferase that is responsible for elongating the sugar chain at the C-9 position. It attaches an L-rhodinose disaccharide to the previously installed D-olivose moiety. nih.gov

The distinct roles of these three GTs ensure the correct architecture of the pentasaccharide chain found in the precursor, Vineomycin A1. nih.gov This enzymatic precision is fundamental to the biosynthesis, as the position and composition of the glycan chains are crucial for biological activity.

Table 2: Glycosyltransferases in Vineomycin Biosynthesis

Enzyme (from P-1894B cluster)Enzyme ClassSubstrate(s)RegioselectivityFunction
GcnG3 C-GlycosyltransferaseAglycone, dTDP-D-olivoseC-9 of aglycone. nih.govAttaches the first sugar (D-olivose) to the core scaffold. nih.gov
GcnG1 O-GlycosyltransferaseAglycone, dTDP-L-rhodinoseC-3 of aglycone. nih.govAttaches a rhodinose (B1234984) disaccharide chain. nih.gov
GcnG2 O-GlycosyltransferaseC-9 olivosylated intermediate, dTDP-L-rhodinoseD-olivose moiety at C-9. nih.govAttaches a second rhodinose disaccharide chain. nih.gov

Sequential Sugar Addition and Iterative Glycosylation Mechanisms

The assembly of the complex oligosaccharide chains of vineomycins is a highly ordered and sequential process. nih.gov Gene inactivation studies on the P-1894B (Vineomycin A1) pathway have elucidated the precise order of glycosylation events. nih.gov

The sequence is initiated by the C-glycosyltransferase GcnG3, which attaches the D-olivose sugar to the C-9 position of the polyketide aglycone. nih.gov Following this initial step, two different O-glycosyltransferases act in subsequent stages. The GT GcnG1 attaches a disaccharide of L-rhodinose to the C-3 position of the aglycone, while the GT GcnG2 adds another L-rhodinose disaccharide to the C-9-linked D-olivose. nih.gov The isolation of specific intermediates from mutants lacking the gcnG2 gene confirmed that glycosylation at C-3 can occur before the final glycosylation of the D-olivose moiety. nih.gov

The mechanism by which GcnG1 and GcnG2 each attach a disaccharide unit suggests an iterative or processive action. nih.gov In some biosynthetic systems, a single glycosyltransferase is capable of adding multiple sugar units in succession. nih.gov In this case, GcnG1 and GcnG2 appear to catalyze two consecutive transfer reactions to form the L-rhodinose-(1→4)-L-rhodinose chains, showcasing a sophisticated enzymatic strategy to build complex glycan structures. nih.gov

Post-PKS Tailoring Enzymes and Structural Diversification Events

Following the construction of the polyketide synthase (PKS)-derived aglycone and its glycosylation, a series of post-PKS tailoring reactions occur. These modifications are catalyzed by enzymes such as oxygenases, reductases, and methyltransferases, which act upon the aglycone and its attached sugars. nih.govnih.gov These tailoring steps are crucial for creating the final, structurally diverse, and biologically active natural product. nih.govresearchgate.net

Hydroxylations, Methylations, and Other Enzymatic Modifications

A key enzymatic modification in the final steps of vineomycin biosynthesis is the conversion of terminal L-rhodinose residues into α-L-aculose. nih.gov This transformation, catalyzed by the enzyme GcnQ in the P-1894B pathway, is an oxidation reaction that introduces the α,β-unsaturated ketone functionality characteristic of aculose. nih.gov

Other enzymatic modifications, such as hydroxylations, are also critical. The biosynthesis of related angucycline aglycones, such as landomycinone, involves dedicated oxygenases and reductases (e.g., LanE and LanV) that modify the polyketide core. rsc.org A bifunctional oxygenase-dehydratase, LanZ5, has been shown to catalyze hydroxylation at specific positions, but only after an initial glycosylation event has occurred, indicating a tightly regulated sequence of events. rsc.org While the specific enzymes for the vineomycinone core have not all been characterized, it is expected that similar hydroxylases and other modifying enzymes are involved in its maturation.

C-C Bond Cleavage Mechanisms in the Formation of this compound from Vineomycin A1

The structural transformation of Vineomycin A1 into this compound involves a remarkable and crucial C-C bond cleavage event that rearranges the aglycone backbone. researchgate.net This reaction converts the benz[a]anthracene skeleton of the Vineomycin A1 aglycone into the benzo[d]naphthopyranone core of vineomycinone B2. researchgate.netnih.gov

While the specific enzyme responsible for this conversion in the vineomycin pathway has not been definitively identified, a well-studied parallel exists in the biosynthesis of another class of angucycline antibiotics, the gilvocarcins. nih.gov In that pathway, an enzyme named GilOII, which is a flavin-dependent Baeyer-Villiger monooxygenase, catalyzes an analogous C-C bond cleavage. nih.gov GilOII performs an oxidative cleavage of the polycyclic aromatic core, leading to the characteristic rearranged scaffold. nih.gov It is highly probable that a similar Baeyer-Villiger monooxygenase-catalyzed reaction is responsible for the cleavage of the C-C bond that differentiates the aglycone of Vineomycin A1 from that of this compound.

Genetic and Molecular Biology of this compound Biosynthesis

The enzymes required for the production of this compound are encoded by a set of genes organized together in a biosynthetic gene cluster (BGC) within the genome of the producing organism, Streptomyces sp. nih.gov This clustering facilitates the co-regulation and coordinated expression of all the necessary biosynthetic machinery.

The study of the BGC for P-1894B (Vineomycin A1) from Streptomyces lusitanus SCSIO LR32 serves as an excellent model for understanding the genetic basis of this compound synthesis. nih.gov This cluster contains the genes for the type II polyketide synthase (PKS) that builds the aglycone, the glycosyltransferases (gcnG1, gcnG2, gcnG3), the deoxysugar biosynthesis enzymes, and the post-PKS tailoring enzymes like the GcnQ oxidase. nih.gov

Modern molecular biology techniques are essential for deciphering these complex pathways. scienceopen.com Methods such as gene inactivation (knockout), heterologous expression of genes in a different host, and in vitro enzymatic assays are used to determine the function of individual genes and enzymes. nih.govrsc.org For example, the sequential nature of the glycosylation pathway was confirmed by creating a mutant strain with an inactivated gcnG2 gene and analyzing the resulting accumulated intermediates. nih.gov These genetic and molecular tools are not only crucial for fundamental understanding but also open avenues for combinatorial biosynthesis, where genes can be mixed and matched to create novel, "unnatural" natural products. nih.gov

Identification and Characterization of this compound Biosynthetic Gene Clusters

The biosynthesis of angucycline antibiotics is typically governed by large type II polyketide synthase (PKS) gene clusters. nih.gov These clusters are characterized by a conserved set of genes responsible for the assembly of the polyketide backbone, along with a variable collection of tailoring genes that modify the core structure to generate the final, structurally diverse products. nih.gov Based on the known structure of this compound, which features a benz[a]anthraquinone core and a complex trisaccharide chain, its BGC is predicted to be substantial in size, likely spanning over 30 kilobases of DNA. nih.gov

Labeling studies have shown that the benz[a]anthraquinone chromophore of the closely related Vineomycin A1 is derived from a decacetate precursor, indicating the involvement of a type II PKS system. asm.orgnih.gov Furthermore, this compound is believed to be formed through the cleavage of a C-C bond in Vineomycin A1, suggesting the presence of specific oxygenase-mediated tailoring steps. asm.orgnih.gov The biosynthetic relationship of vineomycins with other angucyclines like rabelomycin, tetrangomycin, and aquayamycin (B1666071) further supports the presence of a conserved PKS core in the this compound BGC. asm.orgnih.govnih.gov

Analysis of BGCs for related angucyclines, such as balmoralmycin (B1251008) and baikalomycin, reveals a common organization. asm.orgnih.gov These clusters typically contain genes encoding the minimal PKS (ketosynthase α and β subunits, and an acyl carrier protein), as well as cyclases, aromatases, and oxygenases that shape the angucyclinone core. asm.orgnih.gov Additionally, they harbor genes for the biosynthesis and attachment of deoxysugars, which are crucial for the biological activity of many angucyclines. nih.gov Given that this compound possesses a trisaccharide moiety composed of L-aculose, L-rhodinose, and D-olivose, its BGC is expected to contain a comprehensive set of genes for the synthesis of these sugars and the glycosyltransferases responsible for their sequential attachment to the aglycone. universiteitleiden.nl

A putative model for the this compound BGC can be constructed by integrating these observations. This model would include a central PKS cassette flanked by genes for aglycone modification and a sub-cluster dedicated to deoxysugar biosynthesis and glycosylation.

Putative Gene Category Predicted Function in this compound Biosynthesis Evidence from Related Angucycline BGCs
Type II Polyketide Synthase (PKS)Assembly of the decaketide backboneConserved in all angucycline BGCs (e.g., urdamycin, jadomycin (B1254412), landomycin) nih.gov
Cyclases/AromatasesCatalyze the cyclization and aromatization of the polyketide chain to form the benz[a]anthracene coreEssential for the formation of the characteristic angucycline ring system nih.gov
OxygenasesHydroxylation and oxidative cleavage of the aglycone (e.g., conversion of Vineomycin A1 to B2)Key tailoring enzymes that introduce structural diversity; JadH in jadomycin biosynthesis is a known example nih.govresearchgate.net
Deoxysugar Biosynthesis GenesSynthesis of NDP-activated L-aculose, L-rhodinose, and D-olivoseFound in glycosylated angucycline BGCs like those for landomycin and baikalomycin nih.govnih.gov
GlycosyltransferasesSequential attachment of the three deoxysugars to the vineomycinone B2 aglyconeCrucial for the final structure and bioactivity; multiple glycosyltransferases are common in such BGCs nih.gov
Regulatory GenesControl the expression of the biosynthetic genesPathway-specific regulators are a common feature of secondary metabolite BGCs universiteitleiden.nl
Transport GenesExport of this compound out of the cell to confer self-resistanceABC transporters and other efflux pumps are frequently found in antibiotic BGCs rsc.org

Functional Annotation of Genes Involved in Core Structure and Glycan Assembly

The functional annotation of genes within the putative this compound BGC can be inferred by homology to well-characterized genes from other angucycline pathways.

The core structure assembly would be initiated by a type II PKS system. This system minimally comprises:

Ketosynthase α (KSα) and Ketosynthase β (KSβ, also known as chain length factor or CLF) : These enzymes work iteratively to catalyze the decarboxylative condensation of malonyl-CoA extender units to build the polyketide chain. The specificities of these enzymes determine the length of the chain, which for vineomycins is a decaketide. nih.gov

Acyl Carrier Protein (ACP) : A small, phosphopantetheinylated protein that tethers the growing polyketide chain. nih.gov

Following chain assembly, a series of cyclases and aromatases would catalyze the regioselective folding and dehydration of the polyketide intermediate to form the characteristic angular tetracyclic ring system of the benz[a]anthraquinone core. nih.gov Subsequent modifications by oxygenases (e.g., monooxygenases, dioxygenases) are critical for introducing hydroxyl groups and for the proposed C-C bond cleavage that differentiates this compound from A1. asm.orgnih.govnih.gov

The glycan assembly is a multi-step process involving a dedicated set of enzymes. The BGC would contain genes for:

NDP-glucose synthase and NDP-glucose dehydratase : These enzymes initiate the deoxysugar biosynthetic pathway by converting a primary sugar phosphate (B84403) into an NDP-4-keto-6-deoxyhexose intermediate. nih.gov

Ketoreductases, epimerases, and dehydratases : These enzymes further modify the NDP-hexose intermediate to produce the specific deoxysugars found in this compound: NDP-L-aculose, NDP-L-rhodinose, and NDP-D-olivose. nih.gov

Glycosyltransferases (GTs) : A set of specific GTs would be responsible for attaching these sugars to the vineomycinone B2 aglycone. Given the trisaccharide structure, it is likely that multiple GTs are involved, each with specificity for a particular sugar and acceptor substrate. The baikalomycin BGC, for instance, contains three GTs for the attachment of its sugar moieties. nih.gov

Putative Gene Product Predicted Enzymatic Function
Minimal PKS (KSα, KSβ, ACP)Decaketide chain synthesis
Aromatase/CyclaseFormation of the benz[a]anthracene ring system
Monooxygenase/DioxygenaseHydroxylation of the aglycone and C-C bond cleavage
NDP-glucose synthaseFormation of NDP-glucose
NDP-glucose 4,6-dehydrataseFormation of NDP-4-keto-6-deoxy-D-glucose
Deoxysugar modifying enzymesSynthesis of NDP-L-aculose, NDP-L-rhodinose, and NDP-D-olivose
Glycosyltransferases (multiple)Sequential attachment of the three deoxysugars

Targeted Gene Inactivation and Heterologous Expression Approaches to Decipher Pathways

To experimentally validate the proposed biosynthetic pathway of this compound, targeted gene inactivation and heterologous expression are indispensable techniques. nih.gov

Targeted gene inactivation , typically achieved through homologous recombination to create knockout mutants, is a powerful tool for elucidating the function of specific genes within a BGC. For example, inactivating a putative glycosyltransferase gene in S. matensis subsp. vineus would be expected to result in the accumulation of an aglycone or a partially glycosylated intermediate of this compound. Similarly, deleting a specific oxygenase gene could clarify its role in the proposed conversion of Vineomycin A1 to B2, potentially leading to the accumulation of Vineomycin A1 or another precursor. This approach has been successfully used in the study of other angucyclines, such as the disruption of an oxygenase gene in the jadomycin B BGC of Streptomyces venezuelae, which led to the accumulation of the intermediate rabelomycin. nih.gov

Heterologous expression involves cloning the entire BGC into a genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces albus, that does not produce interfering secondary metabolites. nih.gov Successful production of this compound in the heterologous host would confirm that the cloned DNA fragment contains all the necessary genes for its biosynthesis. This strategy also facilitates genetic manipulation, as it is often easier to perform genetic modifications in the engineered host than in the native producer. The baikalomycin BGC, for instance, was successfully expressed in S. albus J1074, which enabled the functional characterization of its glycosyltransferases through gene deletion experiments within the heterologous host. nih.gov

These genetic approaches, combined with metabolic profiling of the resulting mutant strains using techniques like HPLC and mass spectrometry, are crucial for piecing together the precise sequence of events in the this compound biosynthetic pathway.

Biotechnological Strategies for Biosynthesis Enhancement and Analog Generation

Improving the production yield of this compound and generating novel, potentially more potent analogs are key objectives of biotechnological research. Several strategies can be envisioned based on the inferred biosynthetic pathway.

Enhancement of Biosynthesis:

Optimization of Fermentation Conditions: Modifying culture parameters such as media composition, pH, temperature, and aeration can significantly impact secondary metabolite production.

Regulatory Engineering: The expression of BGCs is often tightly controlled by pathway-specific and global regulators. Overexpressing positive regulators or deleting negative regulators within the this compound BGC or in the host's genome could lead to increased production.

Host Engineering: Utilizing a well-characterized and robust heterologous host can improve yields. Further genetic modifications to the host to increase precursor supply or to eliminate competing metabolic pathways can also be beneficial. nih.gov

Generation of Analogs:

Combinatorial Biosynthesis: This approach involves swapping genes or modules between different BGCs. For example, introducing glycosyltransferases from other angucycline pathways into a this compound-producing strain could lead to the attachment of different sugars to the vineomycinone B2 core, creating novel analogs.

Gene Inactivation and Mutasynthesis: Inactivating specific tailoring enzymes, such as oxygenases or methyltransferases, can lead to the accumulation of modified analogs. In a mutasynthesis approach, a gene responsible for the biosynthesis of a specific building block is deleted, and synthetic analogs of that precursor are fed to the culture, which may then be incorporated to generate novel compounds.

Genetic Manipulation of Glycosylation: As the glycan portion of angucyclines is often crucial for their activity, altering the glycosylation pattern is a promising strategy for analog generation. This can be achieved by inactivating or introducing glycosyltransferases or by manipulating the deoxysugar biosynthetic pathways. The successful manipulation of glycosylation in the baikalomycin pathway highlights the feasibility of this approach. nih.gov

Through the application of these biotechnological strategies, it is possible to not only increase the supply of this compound for further study but also to expand the chemical diversity of this class of compounds, potentially leading to the discovery of new drug leads with improved therapeutic properties.

Total Chemical Synthesis and Methodological Advances for Vineomycin B2 and Its Structural Motifs

Synthetic Approaches to the Vineomycinone B2 Aglycon Segment

The synthesis of the aglycon core of Vineomycin B2, known as vineomycinone B2, has been a focal point of extensive research, leading to the development of several innovative synthetic routes.

Convergent De Novo Asymmetric Synthesis of Vineomycinone B2 Methyl Ester

The synthesis begins with the de novo asymmetric synthesis of two key building blocks. nih.govrsc.org These fragments are then joined through a Suzuki glycosylation reaction, a crucial step that forms the aryl β-C-glycoside bond. nih.govrsc.org The final steps involve a one-pot debenzylation, demethylation, and air oxidation, mediated by boron tribromide (BBr3), to afford the vineomycinone B2 methyl ester. nih.govrsc.org This convergent strategy not only provides a more efficient route to the natural product but also offers the flexibility to synthesize diastereomers and other analogs for further biological evaluation. nih.gov

Key Features of the Convergent Synthesis Details
Starting Materials Achiral commercially available compounds
Longest Linear Sequence 14 steps
Overall Yield 4.0%
Key Coupling Reaction Suzuki Glycosylation
Final Deprotection/Oxidation One-pot BBr3 mediated reaction

Key Transformations in Aglycon Construction: Cycloadditions, Metalation/Stannylation, and Benzyne-Furan Cycloadditions

A variety of powerful chemical transformations have been employed to construct the aglycon of vineomycinone B2. Early strategies often focused on building the aglycon portion first, utilizing methods such as cycloadditions with siloxydienes and metalation/stannylation reactions. nih.gov Another notable approach involved a Bradsher-promoted C-glycosylation. nih.gov

Among the most innovative methods is the use of tandem intramolecular benzyne-furan cycloadditions. nih.govnih.govnih.gov This powerful strategy allows for the rapid assembly of the entire skeletal framework of the aglycon in a single operation. nih.gov The process involves generating substituted bisoxabenzonorbornadienes from benzyne (B1209423) precursors. nih.govnih.gov The regiochemical outcome of these Diels-Alder reactions is effectively controlled through the use of disposable silicon tethers that link the reacting benzyne and furan (B31954) moieties. nih.govnih.gov This methodology has proven to be a highly effective route for constructing the glycosyl-substituted aromatic core of complex C-aryl glycoside antibiotics like this compound. nih.gov

Transformation Description
Cycloadditions with Siloxydienes Utilized in early synthetic approaches to construct the aglycon framework.
Metalation/Stannylation A key reaction class employed in the synthesis of the aglycon. nih.gov
Bradsher Cyclization A method used to promote C-glycosylation in the synthesis of vineomycinone B2 methyl ester. nih.govacs.org
Benzyne-Furan Cycloadditions A tandem intramolecular reaction that rapidly assembles the core structure. nih.govnih.govnih.gov

Stereoselective Formation of the Tetracyclic Core

Achieving the correct stereochemistry within the tetracyclic core of vineomycinone B2 is a critical challenge in its total synthesis. Various strategies have been developed to address this, often relying on stereoselective reactions to set the key chiral centers. The convergent de novo asymmetric synthesis, for instance, utilizes asymmetric catalysis to install all of the stereocenters with high control. nih.gov This approach provides access to specific stereoisomers, which is crucial for studying the structure-activity relationships of the molecule. The tandem benzyne-furan cycloaddition also plays a role in establishing the stereochemistry of the fused ring system.

Stereocontrolled Synthesis of the Glycon Segments

The trisaccharide portion of this compound is composed of three deoxysugars: α-L-aculose, α-L-rhodinose, and β-D-olivose. The stereocontrolled synthesis of this complex oligosaccharide is a significant undertaking.

De Novo Asymmetric Synthesis of the α-L-aculose, α-L-rhodinose, and β-D-olivose Trisaccharide

A highly enantio- and diastereoselective de novo synthesis of the trisaccharide has been accomplished. acs.orgwvu.edu This synthetic route builds the carbohydrate units from non-carbohydrate precursors, allowing for precise control over stereochemistry. wvu.edu Key transformations in this synthesis include a Myers' reductive rearrangement, a diastereoselective dihydroxylation, and a regioselective Mitsunobu inversion to establish the correct stereochemical configurations of the individual sugar units. acs.orgwvu.edu This approach has not only enabled the synthesis of the natural trisaccharide but also its enantiomer, providing valuable tools for biological studies. wvu.edu

Palladium-Catalyzed Glycosylation in Oligosaccharide Construction

Palladium-catalyzed glycosylation has emerged as a powerful tool for the construction of the oligosaccharide segments of vineomycins. acs.orgwvu.edu This methodology is particularly effective for forming the C-glycosidic linkage, a key structural feature of these natural products. rsc.org In the de novo synthesis of the trisaccharide, a palladium(0)-catalyzed glycosylation reaction is employed to control the stereochemistry at the anomeric center. wvu.edu This reaction has proven to be highly diastereoselective and is a cornerstone of the synthetic strategy. wvu.edu The versatility of palladium catalysis in C-C bond formation makes it a reliable and efficient method for assembling complex C-glycosides. rsc.org

Application of Myers' Reductive Rearrangement for Sugar Synthesis

The de novo, or from scratch, synthesis of the unique deoxysugar components of this compound, such as L-rhodinose and L-acurose, necessitates precise control over stereochemistry. A key transformation in the established synthetic routes is the Myers' reductive rearrangement, also known as the Myers' allylic transposition. researchgate.netnih.gov This reaction is instrumental in the stereocontrolled conversion of allylic alcohols into their corresponding rearranged isomers. nih.gov

In the context of deoxysugar synthesis relevant to this compound, an allylic alcohol intermediate, often generated via a Luche reduction of an enone, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov This process effectively transposes the alcohol functionality while establishing the required stereocenter. The successful application of this rearrangement was a critical step in building the carbon skeleton of monosaccharides like digitoxose, demonstrating its utility in constructing the building blocks for the larger oligosaccharide chain of this compound. nih.gov

Diastereoselective Dihydroxylation and Regioselective Mitsunobu Inversion in Deoxysugar Preparation

The construction of the specific stereochemical array of the deoxysugars found in this compound relies on a powerful sequence of reactions involving diastereoselective dihydroxylation followed by a regioselective Mitsunobu inversion. researchgate.netacs.org This combination provides a practical solution to the challenge of creating a 1,2-trans-diequatorial diol arrangement on a pyran-like ring system, a common motif in carbohydrates. acs.org

The process begins with a highly diastereoselective dihydroxylation of a double bond within a pyranone precursor, which installs a cis-1,2-diol. acs.org To achieve the final, correct stereochemistry for the sugar, one of the newly introduced hydroxyl groups must be inverted. This is accomplished through a highly regioselective Mitsunobu reaction. acs.org The Mitsunobu reaction is a well-established method for inverting the configuration of a secondary alcohol. nih.govmdpi.com In this synthesis, the reaction is precisely controlled to act on the axial alcohol of the cis-diol, inverting its stereocenter to yield the desired trans configuration. nih.govacs.org This sequence of dihydroxylation followed by selective inversion is a recurring theme in the assembly of the trisaccharide portion of this compound. nih.govacs.org

Table 1: Key Reactions in Deoxysugar Synthesis for this compound

Reaction Purpose Key Features Citations
Myers' Reductive Rearrangement Stereocontrolled transposition of an allylic alcohol. Establishes critical stereocenters in the deoxysugar backbone. researchgate.netnih.gov
Diastereoselective Dihydroxylation Installation of a cis-diol from an alkene precursor. High diastereoselectivity sets the stage for subsequent inversion. researchgate.netacs.org
Regioselective Mitsunobu Inversion Inversion of the stereochemistry of a specific hydroxyl group. Selectively targets the axial alcohol of the cis-diol to create the required trans configuration. nih.govacs.org

Strategic Glycosylation Reactions for Coupling Aglycon and Glycons

The assembly of this compound from its aglycon and glycon components is a testament to modern glycosylation chemistry, employing a series of highly strategic and selective bond-forming reactions.

C-Glycosylation Methodologies Using Unprotected Sugar Substrates

A pivotal step in the total synthesis of this compound is the formation of the linkage between the vineomycinone B2 aglycon and the D-olivose sugar unit. rsc.org This is achieved through a C-glycosylation reaction, which creates a stable carbon-carbon bond that is resistant to enzymatic and chemical hydrolysis, a common vulnerability of natural O-glycosides. acs.org A particularly efficient aspect of this synthesis is the use of an unprotected sugar as the substrate. researchgate.netnih.govelsevierpure.com This approach circumvents the need for extensive protecting group manipulations (addition and removal), which significantly shortens the synthetic sequence. nih.govbohrium.com The direct C-glycosylation of the aglycon with the unprotected D-olivose was a key element that enabled the first total synthesis of the natural product. nih.govelsevierpure.com

Chemoselective O-Glycosylation Techniques with 2,3-Unsaturated Sugars

The synthesis of the disaccharide portion of this compound, α-L-acurosyl-L-rhodinose, required a different and highly chemoselective approach. nih.govelsevierpure.com This was accomplished using O-glycosylation with a 2,3-unsaturated sugar as a key building block. researchgate.netnih.govelsevierpure.com Glycosyl donors that contain a double bond between the C2 and C3 positions, such as 2,3-unsaturated glycosyl acetates, exhibit significantly higher reactivity compared to their saturated (2,3-dideoxy) or 2,3-unsaturated-4-keto counterparts. rsc.orgrsc.org

This reactivity difference forms the basis of a chemoselective, or "armed-disarmed," strategy. rsc.org The more reactive 2,3-unsaturated sugar (the "armed" donor) can be selectively coupled with a less reactive sugar alcohol (the "disarmed" acceptor). This powerful technique was used to construct the O-glycosidic bond between the L-acurose and L-rhodinose units, efficiently forming the required disaccharide glycon. nih.govelsevierpure.comrsc.org

Concentration-Controlled Glycosylation for Simultaneous Dual Glycon Introduction

The final, convergent step in the total synthesis of this compound is a remarkable example of reaction control. The assembly involves the simultaneous introduction of both the C-linked D-olivose and the O-linked α-L-acurosyl-L-rhodinose disaccharide to the aglycon. researchgate.netnih.govelsevierpure.com This complex transformation was achieved through a concentration-controlled glycosylation strategy. nih.govelsevierpure.comopenaire.eu It has been shown that the concentration of reagents can dramatically influence both the yield and the stereochemical outcome of a glycosylation reaction. researchgate.net By carefully manipulating the reaction conditions and concentration, chemists were able to orchestrate the efficient and simultaneous coupling of both glycon moieties to the vineomycinone B2 core, completing the total synthesis of this compound. nih.govelsevierpure.com

Employment of Diverse Glycosyl Donors (e.g., Trichloroacetimidates, Acetates, Fluorides, Thioglycosides)

The synthesis of complex glycoconjugates like this compound relies on a diverse toolkit of glycosyl donors, each with its own method of activation and specific advantages. The choice of donor is critical for controlling reactivity and stereoselectivity. researchgate.net

Glycosyl Trichloroacetimidates: These are among the most widely used and reliable glycosyl donors. researchgate.net They are typically prepared from a sugar hemiacetal and trichloroacetonitrile (B146778) and are activated under mild conditions by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.govuni-konstanz.de Their versatility and high reactivity have made them staples in complex oligosaccharide synthesis. researchgate.net

Glycosyl Acetates: While often considered less reactive, glycosyl acetates become powerful donors when modified, as seen in the 2,3-unsaturated sugars used in the this compound synthesis. rsc.orgrsc.org The unsaturation significantly increases their reactivity, allowing them to be used as "armed" donors in chemoselective strategies. rsc.org

Glycosyl Fluorides: Valued for their high stability towards chromatography and handling compared to other glycosyl halides, glycosyl fluorides are excellent donors. nih.govresearchgate.net Their strong C-F bond can be activated by Lewis acids with a high affinity for fluoride, such as SnCl₂-AgClO₄, or through modern photochemical methods. researchgate.netnih.govacs.org Their stability allows for their use in aqueous media under certain conditions. nih.gov

Thioglycosides: These sulfur-linked glycosyl donors are also very stable and can be activated by a range of thiophilic promoters, such as N-iodosuccinimide (NIS) or iodonium (B1229267) ions. nih.govnih.gov Their stability and orthogonal activation conditions make them highly suitable for use in the synthesis of complex oligosaccharides where multiple glycosylation steps are required. nih.gov

Table 2: Overview of Common Glycosyl Donors in Complex Synthesis

Glycosyl Donor Typical Activator(s) Key Advantages Citations
Trichloroacetimidates TMSOTf, BF₃·OEt₂ (catalytic) High reactivity, mild activation conditions, versatile. researchgate.netnih.gov
Acetates TMSOTf (with 2,3-unsaturation) Can be "armed" for chemoselective glycosylation. rsc.orgrsc.org
Fluorides Lewis Acids (e.g., SnCl₂, B(C₆F₅)₃), Photochemical High stability, can be used in aqueous conditions. researchgate.netnih.govacs.org
Thioglycosides NIS, Iodonium Ions High stability, orthogonal activation strategies. nih.govnih.gov

Development of Synthetic Analogs for Research Purposes

The complex structure and biological activity of this compound have spurred efforts to develop synthetic analogs. These analogs serve as crucial tools for research, enabling detailed investigations into its mechanism of action, structure-activity relationships (SAR), and the specific roles of its constituent aglycon and saccharide moieties.

Semisynthetic Modifications of this compound Derivatives

Semisynthesis provides a direct route to novel analogs by chemically modifying the natural product or its derivatives obtained from fermentation or hydrolysis. Following the isolation of this compound from the marine actinomycete Streptomyces sp. A6H, rational hydrolysis and methanolysis of the fermentation extract yielded key building blocks, including the aglycon, vineomycinone B2. researchgate.net

From vineomycinone B2, two new ester derivatives have been generated semisynthetically: vineolactone A and vineomycinone B2 benzyl (B1604629) ester. researchgate.net These modifications of the carboxylic acid group on the aglycon provide valuable probes for understanding the influence of this functional group on the molecule's properties and biological interactions. The creation of these derivatives demonstrates a practical approach to generating structural diversity from a common, naturally-derived core. researchgate.net

Table 1: Semisynthetic Derivatives of Vineomycinone B2

DerivativeParent CompoundModification
Vineolactone AVineomycinone B2Esterification
Vineomycinone B2 benzyl esterVineomycinone B2Esterification

Rational Design and Preparation of Trisaccharide Analogues for Mechanistic Probes

The trisaccharide portion of this compound is critical to its biological function. To dissect the specific contribution of this glycan moiety, researchers have undertaken its complete chemical synthesis. A notable achievement in this area is the highly enantio- and diastereoselective de novo asymmetric synthesis of the α-L-aculosyl-α-L-rhodinose-β-D-olivose trisaccharide. nih.govnih.gov This synthetic analogue was designed as a mechanistic probe to investigate the biological activity inherent to the sugar chain, independent of the aglycon. nih.gov

The synthesis of this complex trisaccharide was a significant undertaking, relying on a series of key strategic chemical transformations. nih.govnih.gov The successful execution of this synthesis has provided crucial insights for understanding the structure-activity relationship of this compound. nih.gov

Table 2: Key Transformations in the Synthesis of the Trisaccharide Analogue

TransformationDescription
Palladium-catalyzed glycosylationFormation of the glycosidic bond between sugar units, catalyzed by a palladium complex.
Myers' reductive rearrangementA specific rearrangement reaction used to establish key stereocenters within the sugar rings.
Diastereoselective dihydroxylationThe stereocontrolled introduction of two hydroxyl groups to a double bond.
Regioselective Mitsunobu inversionA reaction to selectively invert the stereochemistry at a specific alcohol center.

This synthetic trisaccharide itself was found to exhibit significant apoptotic antitumor activity, highlighting the importance of the glycan part of this compound and providing a valuable tool for further biological studies. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Vineomycin B2

Target Identification and Interaction Profile

The precise molecular targets of Vineomycin B2 are an area of ongoing investigation. Like many antitumor antibiotics, its mode of action is believed to involve direct interaction with cellular macromolecules and the inhibition of essential enzymes.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during critical cellular processes like replication and transcription. nih.gov Type II topoisomerases, in particular, are well-established targets for numerous anticancer drugs. nih.gov These inhibitors, often termed "topoisomerase poisons," function by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the cleavable complex. nih.govresearchgate.net This stabilization prevents the re-ligation of the double-strand break initiated by the enzyme, leading to an accumulation of DNA damage. nih.gov The collision of replication forks with these stabilized complexes can generate irreversible double-stranded DNA breaks, which can subsequently trigger apoptotic cell death. nih.gov

Many clinically important anticancer drugs with structures related to this compound, such as the anthracyclines, function as Topoisomerase II poisons. nih.gov Given its structural class, it is plausible that this compound may exert its cytotoxic effects through a similar mechanism. However, direct experimental evidence specifically demonstrating the inhibition of Topoisomerase II by this compound is not extensively detailed in the current scientific literature.

DNA intercalation is a common mechanism for molecules containing planar aromatic ring systems, such as the anthraquinone core of this compound. This process involves the insertion of the planar moiety between the base pairs of the DNA double helix. nih.gov Such an interaction can unwind and lengthen the DNA helix, interfering with DNA metabolism and leading to cytotoxic effects. nih.govnih.gov

However, investigations into the mechanism of action for the closely related compound, Vineomycin A1, have provided critical insights that challenge the assumption of intercalation for this family of molecules. An in vitro analysis of Vineomycin A1's cytotoxicity against MCF-7 human breast cancer cells revealed that the compound induces cell death through apoptosis and, importantly, does not function as a DNA intercalating agent. researchgate.net This finding suggests that despite possessing a planar ring system typical of intercalators, the primary mechanism of cytotoxicity for vineomycins may not involve direct binding to DNA in this manner. This indicates that the potent biological activity of this compound is likely attributable to other molecular interactions.

Aryl-C-glycosides are known to be potent enzyme inhibitors, suggesting that this compound may have targets other than those directly involved with DNA. researchgate.net Research into structurally related compounds has shown that they can potently inhibit the production of Interleukin-2 (IL-2) in a manner that is both dependent and independent of the T-cell receptor. researchgate.net This suggests a potential immunomodulatory role or an ability to interfere with specific signal transduction pathways. Furthermore, synthetic work related to vineomycins has produced novel iminosugars that were found to be weak activators of glycosidase enzymes. researchgate.net While this particular finding may not be directly relevant to the cytotoxic action of this compound, it highlights the potential for this class of molecules to interact with a variety of enzymatic targets.

Cellular Pharmacodynamics and Signaling Perturbations

This compound demonstrates significant effects on cellular processes, leading to the inhibition of cell growth and the induction of programmed cell death pathways in susceptible cancer cell lines.

This compound exhibits potent cytotoxic activity against various cancer cell lines. researchgate.net Specifically, it has a significant inhibitory effect on the proliferation of Jurkat T-cells, a human T-lymphocyte leukemia line. researchgate.net The concentration required to inhibit 50% of cell proliferation (IC50) for this compound and related compounds has been quantified, highlighting their potent cytotoxic nature. researchgate.net

CompoundIC50 against Jurkat T-cells (μM)
This compound 0.3
Vineomycin A10.011
Saquayamycin (B1681451) B0.037
Grincamycin H3.0
This table presents the half-maximal inhibitory concentration (IC50) values of this compound and related angucycline glycosides on the proliferation of Jurkat T-cells, based on data from a study on compounds isolated from Streptomyces lusitanus SCSIO LR32. researchgate.net

The observed inhibition of proliferation is strongly linked to the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a controlled cellular process essential for normal tissue homeostasis, characterized by distinct morphological features and the activation of specific signaling cascades, often involving enzymes called caspases. bmbreports.orgnih.gov Studies on the related compound Vineomycin A1 have confirmed its ability to induce apoptosis in MCF-7 breast cancer cells. researchgate.net This provides a mechanistic basis for the anti-proliferative effects observed with this compound, suggesting that it triggers an intrinsic or extrinsic apoptotic signaling pathway within cancer cells, leading to their elimination.

Cells can die by different mechanisms, primarily categorized as apoptosis and necrosis. nih.gov Apoptosis is a regulated, programmed process that typically does not elicit an inflammatory response. nih.gov In contrast, necrosis has traditionally been viewed as an uncontrolled form of cell death resulting from acute injury, characterized by cell swelling and membrane rupture, which releases cellular contents and can trigger inflammation. bmbreports.orgresearchgate.net

The concentration of a cytotoxic agent can be a critical determinant of the cell death modality. bmbreports.org It is a general principle that lower or moderate concentrations of a toxic stimulus may trigger the highly regulated process of apoptosis, whereas higher, overwhelming concentrations can lead to rapid ATP depletion and cellular damage that results in necrosis. bmbreports.org The determination of which pathway is activated can depend on factors such as the intracellular calcium concentration, with moderate increases favoring apoptosis and larger, sustained increases promoting necrosis. bmbreports.org While this principle is well-established, specific studies investigating the concentration-dependent effects of this compound on inducing apoptosis versus necrosis have not been reported in the available literature.

FeatureApoptosisNecrosis
Stimuli Programmed physiological or mild pathological stimuliAcute and severe injury, extreme conditions
Cellular Morphology Cell shrinkage, chromatin condensation, membrane blebbingCell swelling (oncosis), organelle disruption
Plasma Membrane Remains intact until late stages, forms apoptotic bodiesEarly rupture and loss of integrity
Biochemical Process ATP-dependent, activation of caspasesOften associated with ATP depletion, loss of ion homeostasis
DNA Degradation Internucleosomal fragmentation (DNA laddering)Random and diffuse degradation
Inflammatory Response Typically absent, apoptotic bodies cleared by phagocytesPresent, due to release of intracellular contents
This table provides a comparative summary of the key features distinguishing apoptosis from necrosis. bmbreports.orgnih.govresearchgate.net

Modulation of Specific Cellular Signaling Pathways Leading to Growth Inhibition

This compound has been observed to exert significant inhibitory effects on cell proliferation. For instance, studies have demonstrated its potent activity against the proliferation of Jurkat T-cells, with an IC50 value of 0.3 μM researchgate.net. The molecular underpinnings of this growth inhibition are believed to lie in the modulation of cellular signaling pathways that govern cell cycle progression.

In eukaryotic cells, the decision to proliferate is tightly regulated during the G1 phase of the cell cycle. This process integrates a multitude of signals from the cellular environment, which are transduced through various signaling pathways nih.gov. These pathways ultimately converge on the core cell cycle machinery, which includes cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins and CDK inhibitors nih.gov. Mitogenic signals typically promote the synthesis of cyclins, leading to the activation of CDKs. Activated CDKs then phosphorylate key substrates, such as the retinoblastoma protein (pRB), which in turn releases E2F transcription factors to drive the cell into the S phase, the period of DNA replication nih.gov.

Antiproliferative signals, conversely, often lead to the upregulation of CDK inhibitors or the degradation of cyclins, thereby halting cell cycle progression and inhibiting growth nih.gov. While the specific signaling cascades directly targeted by this compound are a subject of ongoing investigation, its cytotoxic activity suggests an interference with these fundamental proliferative pathways. The covalent modification of key proteins within these pathways by this compound could lead to the arrest of the cell cycle, ultimately culminating in growth inhibition.

Functional Roles of this compound Structural Moieties in Mechanisms

The biological activity of this compound is intrinsically linked to its complex chemical structure, which consists of an aglycon core and a trisaccharide portion. Specific substructures, or moieties, within the molecule play distinct and crucial roles in its mechanism of action.

Structural ComponentKey MoietyPrimary Function
Glycon (Sugar) Segment α-AculosideActs as a Michael acceptor, forming covalent bonds with cysteine residues.
Glycon (Sugar) Segment Trisaccharide ChainContributes to cellular uptake and/or binding to molecular targets.
Aglycon Segment Vineomycinone B2Forms the core scaffold of the molecule.

Importance of the α-Aculoside Moiety as a Selective Michael Acceptor

A critical feature of this compound is the presence of an α-aculoside sugar, which contains an α,β-unsaturated ketone functional group researchgate.net. This structural feature confers the ability to act as a potent and selective Michael acceptor. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack umn.edumdpi.com.

Covalent Adduct Formation with Cysteine Residues in Proteins and Protein Labeling Applications

The reaction between the α-aculoside moiety of this compound and a cysteine residue results in the formation of a stable covalent adduct researchgate.netresearchgate.net. This irreversible bond permanently alters the structure and function of the target protein. The process of covalent bond formation involves the nucleophilic thiol group of a cysteine attacking the electrophilic carbon of the α,β-unsaturated ketone system umn.edumdpi.comnih.gov.

This mechanism of covalent modification is a key aspect of the cytotoxic activity of compounds containing such Michael acceptors researchgate.net. The ability to form these stable adducts has also been harnessed for biotechnological applications. For example, a coumarin derivative equipped with an α-aculoside moiety has been successfully used as a fluorescent probe within cells researchgate.net. By covalently binding to intracellular proteins, it allows for their visualization and tracking, demonstrating the potential of this chemical reactivity in the development of tools for cell biology research researchgate.net.

Reaction TypeElectrophileNucleophileBond Formed
Michael Addition α,β-Unsaturated Ketone (in α-Aculoside)Thiol Group (in Cysteine)Covalent Carbon-Sulfur Bond

Contribution of the Trisaccharide Portion to Receptor Binding or Cellular Uptake

While the α-aculoside moiety is responsible for the covalent modification of target proteins, the larger trisaccharide portion of this compound is also essential for its potent biological activity researchgate.net. Saccharides are complex biomolecules that play pivotal roles in a variety of cellular processes, including cell-cell recognition and interaction nih.gov. Cell membranes are typically decorated with a complex array of proteoglycans and lipid glycans that can serve as binding sites or receptors for extracellular molecules nih.gov.

The sugar portion of a natural product can significantly influence its pharmacological properties, including its ability to be recognized by cell surface receptors and transported into the cell. While the specific receptors or transporters that interact with the trisaccharide chain of this compound have not been fully elucidated, its presence is critical. Studies on related compounds have shown that the full activity of the molecule requires the presence of the sugar moiety as well as the intact aglycon structure researchgate.net. This suggests that the trisaccharide chain may be crucial for guiding the molecule to its cellular target, facilitating cellular uptake, or ensuring the correct orientation for binding to its ultimate intracellular targets. The enhancement of cellular uptake through interactions with membrane components is a known mechanism for various therapeutic entities nih.govnih.gov.

Preclinical Biological Evaluations of Vineomycin B2

Antitumor Research in In Vitro Cellular Models

The initial phase of evaluating the antitumor potential of Vineomycin B2 involves testing its effects on cancer cells grown in a laboratory setting. These in vitro studies are crucial for determining the compound's cytotoxic capabilities and for gaining preliminary insights into its mechanisms of action.

Research has demonstrated that this compound exhibits inhibitory effects against various cancer cell lines. Notably, it has shown significant activity against Jurkat T-cell leukemia. researchgate.net Studies on related angucycline compounds, such as Vineomycin E and the this compound aglycone, Vineomycinone B2, have shown cytotoxic activity against breast cancer cell lines including MCF-7, MDA-MB-231, and BT-474. While this suggests a potential for activity within this compound class, direct cytotoxic data for this compound against these specific breast cancer lines, as well as the H1975 lung cancer cell line, is not extensively detailed in the available literature. Furthermore, this compound and its analogs have been evaluated for cytotoxicity against Sarcoma 180 cells. nih.gov

The potency of a compound's cytotoxic effect is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For this compound, a significant inhibitory effect on the proliferation of Jurkat T-cells has been quantified with an IC50 value of 0.3 μM. researchgate.net

Table 1: Reported IC50 Value for this compound

Cell Line Cancer Type IC50 (μM) Citation

No specific IC50 values for this compound against H1975, MCF-7, Sarcoma 180, MDA-MB-231, or BT-474 cells are prominently available in the reviewed scientific literature.

The ability of anticancer agents to halt the cell cycle is a key mechanism for inhibiting tumor growth. While the broader class of angucyclines, to which this compound belongs, is known to interfere with cell proliferation, specific studies detailing the effect of this compound on cell cycle arrest and proliferation inhibition in cancer cells are limited. Research on closely related compounds suggests that the angucycline structure is crucial for bioactivity, but detailed mechanistic studies focusing solely on this compound's impact on cell cycle phases in the specified cancer cell lines are not widely reported.

The spread of cancer to other parts of the body, a process involving cell migration and invasion, is a major cause of mortality. Investigating a compound's ability to inhibit these processes is a critical area of antitumor research. However, dedicated studies focusing on the anti-migration and anti-invasion properties of this compound in cancer cell lines like MDA-MB-231 have not been specifically detailed in the available scientific literature. Research on other angucycline glycosides has shown that they can inhibit the migration and invasion of MDA-MB-231 cells, suggesting a potential avenue for future investigation for this compound. nih.gov

Antitumor Research in In Vivo Preclinical Models

Following promising in vitro results, potential anticancer compounds are often advanced to in vivo studies, which are conducted in living organisms, typically mice. These models provide a more complex biological environment to assess a compound's efficacy.

In vivo studies have been a component of the preclinical evaluation of this compound. The compound has been found to be active against Sarcoma 180 solid tumors in mice. nih.gov This indicates that this compound is capable of exerting an antitumor effect in a living organism. However, specific quantitative data detailing the extent of tumor growth inhibition in these murine models is not extensively available in the reviewed literature.

Tumor Growth Inhibition and Survival Analysis in Animal Models

This compound has been identified as an antitumor antibiotic with activity against solid tumors in murine models. researchgate.net Initial studies involving the broader class of vineomycins demonstrated their potential in cancer research. Specifically, these compounds were active against Sarcoma 180 solid tumors in mice. researchgate.net While detailed in vivo studies providing specific data on tumor growth inhibition curves and survival analysis for this compound are not extensively available in publicly accessible literature, the initial findings spurred further investigation into its mechanism of action.

Research on related vineomycin compounds, such as Vineomycin A1, has shown significant tumor growth inhibition. For instance, administration of Vineomycin A1 in mice transplanted with Sarcoma 180 cells resulted in a substantial reduction in tumor size. researchgate.net This suggests that the vineomycin class of compounds, including this compound, holds promise as potential anticancer agents. Further in vivo studies are necessary to fully elucidate the specific efficacy of this compound in various cancer models and to determine its impact on survival rates.

Antimicrobial Research Against Pathogenic Microorganisms

Spectrum of Activity Against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

This compound has demonstrated notable antimicrobial activity against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC), a standard measure of a compound's antimicrobial potency, has been determined for this compound against several key pathogenic and environmental Gram-positive species. These findings highlight its potential as an antibacterial agent.

The MIC values for this compound against specific Gram-positive bacteria are summarized in the table below.

Test OrganismMIC (µg/mL)
Staphylococcus aureus FDA209P1.6
Bacillus subtilis PCI21912.5
Micrococcus luteus PCI100150
Data sourced from initial screening studies of vineomycins. researchgate.net

Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains (e.g., E. faecium, E. faecalis)

In addition to its activity against susceptible Gram-positive bacteria, research has indicated that this compound is also effective against multidrug-resistant (MDR) enterococcal strains. A study investigating the antimicrobial properties of angucycline derivatives, including this compound, reported moderate growth inhibition against MDR strains of Enterococcus faecium and Enterococcus faecalis. researchgate.net

The minimum inhibitory concentrations (MICs) for this compound against these challenging pathogens were found to be in the range of 3.12–6.25 µg/mL. researchgate.net This finding is particularly significant given the increasing clinical challenge posed by MDR enterococci, which are often resistant to multiple classes of antibiotics. The ability of this compound to inhibit these resistant strains suggests a mechanism of action that may differ from or be less susceptible to common resistance mechanisms.

Analysis of Selective Toxicity Towards Microbial Targets versus Mammalian Cells

A critical aspect of any potential therapeutic agent is its selective toxicity, meaning its ability to harm pathogenic organisms while having minimal toxic effects on the host's cells. For this compound, this has been evaluated by comparing its antimicrobial activity with its cytotoxicity against mammalian cell lines.

This compound has shown significant inhibitory effects on the proliferation of Jurkat T-cells, a human leukemia cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.3 µM. researchgate.net To contextualize this, the antimicrobial MIC values can be compared to this cytotoxicity value. For instance, the MIC against Staphylococcus aureus is 1.6 µg/mL. researchgate.net

To facilitate a direct comparison, the IC50 value against Jurkat cells can be converted to µg/mL. Given the molecular weight of this compound (934.9 g/mol ), an IC50 of 0.3 µM is approximately equivalent to 0.28 µg/mL. This comparison indicates that this compound is highly cytotoxic to this particular cancer cell line, with a potency greater than its inhibitory effect on Staphylococcus aureus. This suggests that while this compound has antimicrobial properties, its cytotoxic effects on mammalian cells, particularly cancer cells, are also very potent. This dual activity is a subject of ongoing research to determine its potential therapeutic applications, either as an antibiotic or as an anticancer agent, and to understand the structural features that govern its differential activity.

Structure Activity Relationship Sar Studies of Vineomycin B2 and Its Analogs

Correlating Structural Modifications with Biological Potency

The potency of Vineomycin B2 is not solely dependent on the presence of its aglycon, but is significantly influenced by the nature and arrangement of its sugar residues.

Influence of Glycon Moiety Number, Position, and Composition on Cytotoxicity

A fundamental principle in the SAR of vineomycins is the direct correlation between the number of sugar units and cytotoxic activity. Research on synthetic analogs of Vineomycin A1 has demonstrated that an increase in the number of glycon moieties leads to a corresponding increase in cytotoxicity against human breast cancer MCF-7 cells. nih.govacs.orgmdpi.com The position of these sugar chains on the aglycon is also a critical determinant of biological potency. nih.govacs.orgresearchgate.net

Table 1: Influence of Glycosylation on the Cytotoxicity of Vineomycin Analogs

CompoundNumber of Glycon MoietiesGeneral Cytotoxicity Trend
Aglycon0Low
Monoglycoside Analog1Moderate
Diglycoside Analog2High
Triglycoside (this compound)3Very High
Note: This table illustrates the general principle derived from SAR studies. Specific IC50 values are dependent on the cell line and assay conditions.

Impact of Specific Sugar Units (e.g., α-aculoside) on Mechanism and Activity

The terminal sugar of this compound's trisaccharide chain is an α-L-aculose unit. researchgate.net This unusual sugar, characterized by an α,β-unsaturated ketone, is not merely a structural component but an active participant in the compound's mechanism of action. The α-aculoside moiety functions as a Michael acceptor, capable of forming covalent bonds with the thiol groups of cysteine residues in proteins. researchgate.net This reactivity is believed to contribute significantly to the cytotoxicity of this compound and other antibiotics containing this sugar. The α,β-unsaturated ketone system within the α-aculoside is a key feature responsible for this biological activity. researchgate.net

Comparative SAR with Related Angucycline Glycosides

Comparing this compound with its analogs and other related angucycline glycosides provides further insight into the structural determinants of its bioactivity.

Comparison with Vineomycin A1 and Other Vineomycin Analogs

This compound is biosynthetically derived from Vineomycin A1 through the cleavage of a C-C bond in the chromophore of Vineomycin A1. nih.gov Both compounds exhibit potent cytotoxic activity, but their potencies can vary depending on the cancer cell line. For instance, in Jurkat T-cells, Vineomycin A1 displays remarkably high potency.

A study comparing the inhibitory effects of various vineomycins on Jurkat T-cell proliferation revealed the following IC50 values:

Table 2: Cytotoxicity of Vineomycin Analogs against Jurkat T-cells

CompoundIC50 (µM)
Vineomycin A10.011
This compound0.3
Saquayamycin (B1681451) B0.037
Source: Adapted from a study on cytotoxic rearranged angucycline glycosides.

These data highlight that while both Vineomycin A1 and B2 are highly active, subtle structural differences between them and other analogs like Saquayamycin B can lead to significant variations in their cytotoxic potency.

Structural Differences and Similarities with PI-080 and their Respective Biological Activities

PI-080 is another angucycline glycoside that shares a significant structural feature with this compound: an identical trisaccharide side chain. researchgate.net This commonality suggests that the trisaccharide portion itself possesses significant apoptotic antitumor activity. researchgate.net The primary difference between this compound and PI-080 lies in their aglycon structures. While both are angucyclines, the specific arrangement and oxidation state of the polycyclic aromatic core differ. The potent biological activity of both compounds underscores the critical role of the shared trisaccharide moiety in their anticancer effects.

Rational Design and Synthesis of SAR Probes and Functionally Enhanced Analogs

The intricate structure of this compound, characterized by its tetracyclic aglycone and complex trisaccharide chain, presents both a challenge and an opportunity for medicinal chemists. The rational design of analogs and structure-activity relationship (SAR) probes is crucial for elucidating the molecular basis of its biological activity and for developing new compounds with enhanced potency and selectivity. Research efforts have primarily focused on two main strategies: the modification of the aglycone core and the synthesis of analogs with altered glycosylation patterns.

The total synthesis of this compound and its aglycone, Vineomycinone B2, has been a significant achievement, paving the way for the creation of structurally diverse analogs. nih.govnih.govelsevierpure.comrsc.org These synthetic routes provide access to key intermediates that can be chemically manipulated to explore the SAR of the natural product.

A key approach to developing functionally enhanced analogs has been the semi-synthesis of derivatives from the natural product or its hydrolysis products. For instance, two ester derivatives of Vineomycinone B2, vineolactone A and vineomycinone B2 benzyl (B1604629) ester, have been generated semi-synthetically. researchgate.net The synthesis of these compounds allows for an initial exploration of the importance of the carboxylic acid functionality on the aglycone.

Furthermore, the de novo synthesis of key fragments of this compound has been a cornerstone of rational design. The convergent de novo synthesis of Vineomycinone B2 methyl ester is a notable example, providing a strategic platform for creating a variety of analogs with modifications on the aglycone. nih.govrsc.org This approach is envisioned to facilitate broader SAR studies by enabling the generation of a library of C-aryl glycoside natural product isomers and congeners.

The trisaccharide portion of this compound has also been a focus of rational design and synthesis. The synthesis of the α-L-aculosyl-L-rhodinose-β-D-olivose trisaccharide and the discovery that it possesses significant apoptotic antitumor activity on its own underscore the critical role of the sugar moieties in the biological activity of this compound. researchgate.net This finding suggests that the trisaccharide may not only be a carrier for the aglycone but also an active pharmacophore. The α,β-unsaturated ketone within the α-aculoside unit has been identified as a potential Michael acceptor, which could be a key feature for covalent interaction with biological targets. researchgate.net

SAR studies on the closely related Vineomycin A1 have provided valuable insights that can guide the rational design of this compound analogs. For Vineomycin A1, it has been demonstrated that the cytotoxicity against human breast cancer MCF-7 cells increases with the number of glycon moieties attached to the aglycone. researchgate.net The position of these sugar units was also found to be a critical determinant of cytotoxicity. researchgate.net These findings strongly suggest that similar modifications to the glycosylation pattern of this compound could lead to functionally enhanced analogs.

The following table summarizes the research findings on some of the synthesized analogs and related compounds of this compound.

Compound NameModification from this compoundKey Research Finding
Vineomycin A1 Differs in the aglycone structureShowed significant cytotoxic and antimicrobial activities. researchgate.net
Vineolactone A Ester derivative of Vineomycinone B2Generated semi-synthetically for activity testing. researchgate.net
Vineomycinone B2 benzyl ester Benzyl ester derivative of Vineomycinone B2Generated semi-synthetically for activity testing. researchgate.net
Vineomycinone B2 methyl ester Methyl ester of the aglycone of this compoundSynthesized de novo to enable further medicinal chemistry studies. nih.gov
Trisaccharide of this compound The isolated glycon portion of this compoundPossesses significant apoptotic antitumor activity. researchgate.net

Advanced Analytical and Methodological Approaches in Vineomycin B2 Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive determination of Vineomycin B2's complex molecular architecture relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net These techniques provide complementary information that, when pieced together, reveals the complete atomic connectivity and stereochemistry of the molecule.

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential to piece together the complex framework of the molecule, which consists of an aglycon segment (vineomycinone B2) and a unique trisaccharide chain attached via a C-glycosidic bond. nih.govelsevierpure.com

1D NMR, specifically ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net However, due to the complexity and the large number of overlapping signals in the 1D spectra of a molecule like this compound, 2D NMR techniques are indispensable. youtube.com 2D experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow researchers to establish correlations between different nuclei. researchgate.netnih.gov

For instance, HMBC is crucial for identifying the long-range connections between protons and carbons, which helps in assembling the different structural fragments. researchgate.net This is particularly important for confirming the linkage of the sugar moieties to each other and to the aglycon core. researchgate.netrsc.org The structure of the trisaccharide portion, composed of α-L-aculose, α-L-rhodinose, and β-D-olivose, and its attachment to the aglycon are confirmed through these detailed NMR analyses. rsc.org The combination of these advanced NMR methods allows for the unambiguous assignment of almost all proton and carbon signals, leading to the confirmation of the complete structure of this compound. researchgate.net

Mass spectrometry (MS) and its coupling with liquid chromatography (LC-MS) are vital for the analysis of this compound. researchgate.net These methods provide precise molecular weight information and are used to confirm the elemental composition of the compound and its various fragments. High-resolution mass spectrometry (HRMS) is particularly valuable in determining the exact mass, which helps in deducing the molecular formula.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govmsacl.org This technique is instrumental in the initial identification of this compound in complex mixtures, such as extracts from the fermentation broth of Streptomyces species. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the eluted compounds, researchers can selectively detect the presence of this compound and its related analogues. researchgate.net The data obtained from LC-MS analysis, when used in conjunction with NMR data, provides definitive structural confirmation. researchgate.net This combined approach was critical in the characterization of this compound and other related angucycline glycosides isolated from marine-derived actinomycetes. researchgate.net

Chromatographic Separations for Isolation, Purification, and Analysis

The isolation and purification of this compound from its natural source, typically the culture broth of Streptomyces matensis subsp. vineus, is a multi-step process involving various chromatographic techniques. nih.gov Given that natural product extracts are complex mixtures containing numerous metabolites, efficient separation methods are crucial to obtain pure this compound for structural elucidation and biological testing.

Initial extraction is often followed by column chromatography using stationary phases like silica (B1680970) gel. nih.gov More advanced and efficient techniques such as flash chromatography may also be employed to expedite the separation process. nih.gov This method uses air pressure to increase the solvent flow rate through the column, allowing for rapid purification. nih.gov

For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is often the method of choice. HPLC offers high resolution and sensitivity, enabling the separation of this compound from closely related structural analogues. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly utilized for this purpose. These chromatographic methods are essential not only for obtaining pure compounds for study but also for the quantitative analysis of this compound in various samples.

Biochemical and Cell-Based Assays for Mechanistic and Functional Studies

To understand the biological activity of this compound, researchers utilize a range of biochemical and cell-based assays. These studies are designed to identify the molecular targets of the compound and to quantify its effect on cell viability and proliferation.

The potent antitumor activities of many angucycline antibiotics are attributed to their ability to interfere with essential cellular enzymes. nih.govnih.gov One of the key molecular targets for this class of compounds is Topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. nih.gov

Enzyme inhibition assays are performed to determine if this compound directly affects the activity of Topoisomerase II. These assays typically measure the enzyme's ability to perform a specific function, such as the decatenation of interlocked DNA circles (kinetoplast DNA). nih.gov A compound that inhibits Topoisomerase II will prevent this unlinking, which can be visualized using gel electrophoresis. By measuring the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50), researchers can quantify its potency as a Topoisomerase II inhibitor. Such assays are crucial for establishing the mechanism of action and identifying the compound as either a catalytic inhibitor or a topoisomerase poison, the latter of which traps the enzyme-DNA complex and leads to DNA strand breaks. nih.gov

To evaluate the potential of this compound as an anticancer agent, its cytotoxic effects on various cancer cell lines are assessed. Cellular cytotoxicity and viability assays are fundamental tools for this purpose. researchgate.net The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to measure cell viability. researchgate.net In this assay, metabolically active cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. ekb.egekb.eg

By exposing cancer cells to a range of concentrations of this compound, researchers can generate a dose-response curve and calculate the IC50 value. researchgate.net The IC50 represents the concentration of the compound that reduces the viability of a cell population by 50%. ekb.eg This value is a key indicator of the compound's cytotoxic potency. For example, studies have shown that this compound exhibits significant inhibitory effects on the proliferation of Jurkat T-cells, with a determined IC50 value. researchgate.net

Interactive Data Table: Cytotoxicity of this compound

CompoundCell LineAssayIC50 Value (µM)Citation
This compoundJurkat T-cellProliferation0.3 researchgate.net

Apoptosis Detection Assays (e.g., caspase activation, PARP cleavage)

The induction of programmed cell death, or apoptosis, is a key mechanism through which anticancer agents exert their effects. Research has confirmed that this compound effectively induces cancer cell death through apoptosis. researchgate.net In vitro studies on human breast cancer MCF-7 cells have shown that this compound's cytotoxic effects are attributable to the induction of apoptosis, rather than through mechanisms like DNA intercalation. researchgate.net

The detailed molecular events of this compound-induced apoptosis, specifically the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), are investigated using established biochemical assays. Caspases, a family of cysteine proteases, are central to the apoptotic process and exist as inactive pro-enzymes in healthy cells. koreascience.kr Upon receiving an apoptotic signal, initiator caspases (like caspase-8 or -9) are activated and in turn cleave and activate effector caspases (like caspase-3 and -7). nih.gov

The activation of these caspases can be readily detected by Western blot analysis, which identifies the smaller, active fragments of the caspase proteins. bio-rad-antibodies.com For example, pro-caspase-3, a 32 kDa protein, is cleaved into active p17 and p12 subunits. bio-rad-antibodies.com Antibodies specific to these cleaved forms are used to confirm the activation of the apoptotic cascade. bio-rad-antibodies.com

A primary substrate of activated caspase-3 is PARP, a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment, which inactivates the enzyme. researchgate.net This cleavage event is considered a hallmark of apoptosis and is also typically detected using Western blotting with antibodies that specifically recognize the cleaved PARP fragment. nih.govresearchgate.net While studies on related compounds have shown that they induce apoptosis via complex caspase activation, specific Western blot data for this compound detailing the time-course of caspase and PARP cleavage is a critical area for further research. researchgate.net

Table 1: Key Protein Markers in this compound-Induced Apoptosis

Protein MarkerInactive Form (kDa)Active/Cleaved Form (kDa)Detection MethodRole in Apoptosis
Caspase-3~32p17 and p12 subunitsWestern BlotEffector caspase, cleaves key cellular substrates. nih.gov
PARP~116~89Western BlotInactivation prevents DNA repair, facilitating cell death. nih.gov

Migration and Invasion Assays (e.g., Transwell, wound-healing)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. researchgate.net Advanced in vitro assays are employed to screen for compounds that can inhibit these processes. While direct studies on this compound are limited in the available literature, research on closely related angucycline glycosides, such as saquayamycin (B1681451) B, provides a clear methodological framework. researchgate.net These assays are critical for evaluating the anti-metastatic potential of compounds like this compound.

The two most common methods utilized are the wound-healing (or scratch) assay and the Transwell (or Boyden chamber) assay. nih.govnih.gov

Wound-Healing Assay: This technique assesses collective cell migration in a two-dimensional format. nih.gov A "scratch" or cell-free gap is created in a confluent monolayer of cancer cells. nih.gov The ability of the cells to migrate and close this gap over time is monitored through microscopy, often in the presence and absence of the test compound. nih.govelsevierpure.com The rate of wound closure serves as a quantifiable measure of cell migration. elsevierpure.com

Transwell Assay: This method evaluates the migration and invasion of individual cells in response to a chemoattractant. nih.gov The assay uses a chamber with a porous membrane insert that separates an upper and lower compartment. nih.gov Cancer cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. nih.gov To study invasion, the membrane is coated with a layer of extracellular matrix (ECM) protein gel, such as Matrigel, which the cells must degrade and penetrate to reach the lower chamber. nih.gov The number of cells that successfully migrate or invade through the pores to the lower side of the membrane is quantified after a specific incubation period. nih.gov

In a study on the angucycline glycoside saquayamycin B, both Transwell and wound-healing assays were used to demonstrate its dose-dependent inhibition of migration and invasion in MDA-MB-231 breast cancer cells. researchgate.net These findings suggest that similar assays would be instrumental in characterizing the anti-metastatic properties of this compound.

Table 2: Methodologies for Assessing Anti-Metastatic Potential

Assay TypePrincipleParameter MeasuredExample Application
Wound-Healing AssayMeasures the rate of closure of a manually created gap in a cell monolayer. nih.govCollective cell migration, rate of wound closure. elsevierpure.comDemonstrated inhibition of MDA-MB-231 cell migration by saquayamycin B. researchgate.net
Transwell Migration AssayQuantifies cells moving through a porous membrane towards a chemoattractant. nih.govIndividual cell motility. nih.govUsed to show dose-dependent inhibition of breast cancer cell migration. researchgate.net
Transwell Invasion AssayQuantifies cells moving through a porous membrane coated with an ECM barrier. nih.govInvasive potential, including matrix degradation and motility. nih.govUsed to show dose-dependent inhibition of breast cancer cell invasion. researchgate.net

Isotopic Labeling Strategies for Biosynthetic Pathway Delineation (e.g., 13C-NMR with labeled precursors)

Understanding the biosynthetic pathway of a natural product is crucial for its potential future production through synthetic biology approaches. Isotopic labeling is a powerful strategy to trace the metabolic origin of the carbon skeleton of complex molecules like this compound. rsc.org This involves feeding the producing organism, Streptomyces matensis subsp. vineus, with simple, isotopically enriched precursors and analyzing the resulting labeled product by nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Specifically, biosynthetic studies on Vineomycins A1 and B2 have been successfully carried out using [1-¹³C]sodium acetate (B1210297) and [1,2-¹³C₂]sodium acetate as labeled precursors. nih.gov The incorporation of the ¹³C isotope into the vineomycin structure is then analyzed by ¹³C-NMR spectroscopy. nih.gov By examining the specific positions and coupling patterns of the ¹³C labels in the final molecule, researchers can deduce how the precursor units were assembled. nih.gov

These labeling experiments have revealed key insights into the formation of this compound:

The benz[a]anthraquinone chromophore, the core structure of vineomycins, is derived from a decacetate metabolite, which is formed by the condensation of ten acetate units. nih.gov

this compound is not synthesized independently but is formed via the C-C bond cleavage of its precursor, Vineomycin A1. nih.gov

This information is critical for understanding the enzymatic machinery responsible for producing these complex antibiotics and for potentially engineering novel analogs.

Table 3: Isotopic Labeling in the Study of this compound Biosynthesis

Labeled PrecursorAnalytical TechniqueKey FindingReference
[1-¹³C]sodium acetate¹³C-NMR SpectroscopyConfirmed the benz[a]anthraquinone core originates from a decacetate. nih.gov
[1,2-¹³C₂]sodium acetate¹³C-NMR SpectroscopyRevealed that this compound is formed through the cleavage of Vineomycin A1. nih.gov

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling provide powerful in silico tools to investigate and predict how a small molecule like this compound interacts with its biological targets at an atomic level. nsbmb.org.ng These methods are essential for understanding the mechanism of action, predicting binding affinity, and guiding the rational design of more potent and selective analogs. While specific computational studies focused solely on this compound are not extensively detailed in the searched literature, the established methodologies are broadly applicable.

The core of these approaches often involves molecular docking, a process that predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target to form a stable complex. nsbmb.org.ng This requires a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or approximated through homology modeling. The docking process calculates a "score" that estimates the binding affinity, with lower binding energy values typically indicating a more favorable interaction.

Beyond simple docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein, and can reveal the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and ionic interactions—that stabilize the binding.

These computational approaches could be instrumental in:

Identifying the precise amino acid residues within a target protein that are critical for binding this compound.

Predicting how structural modifications to this compound might enhance or diminish its binding affinity.

Screening large libraries of proteins to identify potential new biological targets for this compound, thus uncovering novel mechanisms of action. koreascience.kr

The application of these computational tools represents a significant opportunity to accelerate research into the therapeutic potential of this compound and its derivatives.

Future Directions and Research Perspectives for Vineomycin B2

Comprehensive Elucidation of Remaining Biosynthetic Steps and Enzymes

The biosynthesis of Vineomycin B2 follows the general pathway of angucyclines, which are type II polyketide synthase (PKS) products. gsconlinepress.com Labeling experiments have confirmed that the benz[a]anthraquinone core originates from a decacetate precursor. mdpi.com It is also established that this compound is formed via a carbon-carbon bond cleavage of its precursor, Vineomycin A1. mdpi.com However, the specific enzymes that catalyze the intricate "tailoring" steps—a series of oxidations, reductions, glycosylations, and the crucial C-C bond cleavage—are not fully characterized. These tailoring reactions are often performed by enzymes from families such as flavoprotein monooxygenases (FPMO) and short-chain alcohol dehydrogenase/reductases (SDR). nih.gov

Future research must focus on identifying and functionally characterizing these "missing" enzymes. A key approach involves genome mining of the producing organism, Streptomyces matensis subsp. vineus, to locate the complete biosynthetic gene cluster (BGC). mdpi.com Once the BGC is identified, techniques such as heterologous expression of the entire cluster or specific genes in a host like Streptomyces coelicolor can be employed. nih.gov Gene knockout studies within the heterologous host can then systematically link individual genes to specific biosynthetic transformations. This approach has been successful in elucidating complex pathways for other natural products and would be instrumental in revealing the precise enzymatic machinery responsible for converting the initial polyketide chain into the final, complex structure of this compound. researchgate.netnih.gov

Enzyme Class General Function in Angucycline Biosynthesis Relevance to this compound
Type II Polyketide Synthase (PKS)Forms the initial poly-β-ketone chain from acetate (B1210297) units. researchgate.netResponsible for the core benz[a]anthracene scaffold. mdpi.com
Aromatase/CyclaseCatalyzes the cyclization and aromatization of the polyketide chain to form the tetracyclic ring system. mdpi.comnih.govEssential for forming the foundational angucyclinone structure.
Oxygenase (e.g., FAD-dependent monooxygenase)Performs oxidative modifications on the angucyclinone core, including hydroxylations and the C-C bond cleavages that define atypical angucyclines. nih.govresearchgate.netA key candidate for catalyzing the cleavage of Vineomycin A1 to form this compound. mdpi.com
Reductase (e.g., SDR)Catalyzes stereospecific keto-reductions on the polycyclic core. nih.govContributes to the final redox state of the aglycone.
Glycosyltransferase (GT)Attaches deoxysugar moieties to the aglycone core. nih.govResponsible for attaching the L-acurose and L-rhodinose sugars. nih.gov

Discovery of Additional Molecular Targets and Polypharmacological Aspects

The currently established biological activity of this compound is its cytotoxicity against cancer cells, such as Jurkat T-cells, and its general antimicrobial effects. researchgate.netnih.gov However, the specific molecular targets through which it exerts these effects have not been definitively identified. The angucycline class of compounds is known for a wide range of biological activities, including antibacterial, antiviral, and enzyme inhibition, suggesting that these molecules may interact with multiple cellular targets. nih.govresearchgate.netnih.gov For instance, certain angucycline derivatives are known to inhibit enzymes like xanthine (B1682287) oxidase. nih.gov

Future research should aim to deconstruct the mode of action of this compound. Affinity chromatography, proteomics-based approaches, and cellular thermal shift assays (CETSA) could be employed to pull down and identify direct binding partners within bacterial and cancer cells. This could reveal novel targets and explain its potent bioactivity.

Furthermore, the concept of polypharmacology—the ability of a single compound to interact with multiple targets—is highly relevant. The structural complexity of this compound makes it a prime candidate for having multiple binding partners, which could lead to a synergistic therapeutic effect or explain potential toxicities. A comprehensive investigation into its target profile is essential for understanding its therapeutic window and for the rational design of derivatives with improved selectivity.

Development of Chemoenzymatic and Synthetic Biology Approaches for Sustainable Production

The production of this compound is hampered by two main factors: low yields from fermentation of the native Streptomyces strain and the complexity of its total chemical synthesis. nih.gov The first total synthesis of this compound was a significant achievement but involved many steps, making it impractical for large-scale production. nih.govnih.govelsevierpure.com

Chemoenzymatic synthesis offers a promising hybrid approach. This strategy involves the efficient chemical synthesis of the aglycone core (vineomycinone B2) followed by the use of purified glycosyltransferase enzymes to attach the sugar moieties in a specific and controlled manner. rsc.org This leverages the strengths of both chemical synthesis for the core structure and biocatalysis for the complex glycosylation steps.

Synthetic biology provides a pathway for sustainable fermentative production. This would involve:

Identifying the complete this compound biosynthetic gene cluster (BGC).

Refactoring and optimizing the BGC for high-level expression.

Transferring the engineered BGC into a robust, fast-growing, and genetically tractable industrial host, such as Streptomyces coelicolor or even Escherichia coli. This heterologous expression could bypass the slow growth and complex regulation of the native producer, leading to significantly higher and more reliable yields. nih.gov

Exploration of Novel Therapeutic Applications Beyond Established Anti-Cancer and Antimicrobial Activities

While the anticancer and antimicrobial properties of this compound are its most studied features, the broader angucycline family exhibits a wider range of bioactivities that suggest untapped potential. nih.govnih.gov Reviews of the angucycline class have reported activities including antiviral and platelet-aggregation inhibition. nih.govresearchgate.netnih.gov

Future studies should systematically screen this compound against a broader array of biological targets and disease models. This could include assays for:

Antiviral activity: Testing against a panel of viruses, particularly enveloped viruses where membrane-active compounds can be effective.

Enzyme inhibition: Screening against panels of kinases, proteases, or metabolic enzymes relevant to various diseases.

Anti-inflammatory activity: Investigating its effects on inflammatory pathways and cytokine production.

Immunomodulatory effects: Assessing its impact on immune cell function and proliferation.

Discovering a novel activity in a different therapeutic area could dramatically increase the value and potential clinical applications of this compound and its future derivatives.

Strategies for Modulating or Overcoming Potential Resistance Mechanisms

Although no specific resistance mechanisms to this compound have been documented in clinical or environmental isolates, the producing organism itself must possess a means of self-protection. Biosynthetic gene clusters for antibiotics often contain dedicated resistance genes. nih.gov For the related angucycline landomycin, the resistance genes lanK (a transcriptional regulator) and lanJ (an efflux pump) have been identified. nih.gov

It is highly probable that bacteria could develop resistance to this compound through several common mechanisms:

Efflux Pumps: Overexpression of broad-spectrum efflux pumps (e.g., of the RND or ABC superfamilies) could actively transport this compound out of the cell. mdpi.com

Enzymatic Inactivation: Bacteria could acquire enzymes, such as glycosidases or acyltransferases, that modify or cleave the sugar moieties or the aglycone, rendering the molecule inactive. gsconlinepress.com

Target Modification: Mutation or modification of the drug's molecular target(s) could reduce binding affinity, thereby conferring resistance. gsconlinepress.comnih.gov

Future research should proactively address potential resistance. This can be done by generating resistant mutants in the lab through selective pressure and using whole-genome sequencing to identify the mutations responsible. Understanding these potential mechanisms in advance would allow for the development of strategies to circumvent them, such as co-administering this compound with an efflux pump inhibitor or designing derivatives that are less susceptible to enzymatic inactivation.

Integration with Systems Biology and Omics Technologies for Holistic Understanding

A holistic understanding of this compound requires integrating multiple layers of biological information, a core principle of systems biology. biorxiv.org Utilizing a suite of "omics" technologies can provide a comprehensive picture from gene to function.

Genomics and Metabolomics: Combining genome mining of the producing strain with detailed metabolomic analysis of its culture extracts can directly link the biosynthetic gene cluster to the production of this compound and related pathway intermediates or shunt products.

Transcriptomics (RNA-Seq): This technology can reveal the regulatory networks controlling the expression of the this compound BGC. It can identify the specific culture conditions or developmental triggers that "switch on" the pathway, providing critical information for optimizing fermentation yields.

Proteomics: By identifying and quantifying the proteins present under different conditions, proteomics can confirm the expression of the biosynthetic enzymes and potentially identify resistance proteins (like efflux pumps) or other cellular machinery that responds to the presence of the antibiotic.

Network Modeling: Data from all omics platforms can be integrated to build computational models of the biosynthetic pathway and its regulation. These models can predict bottlenecks in production and guide metabolic engineering strategies for yield improvement. biorxiv.org

By applying a systems biology framework, researchers can move beyond studying individual components in isolation and begin to understand the complex, interconnected network that governs the biosynthesis, regulation, and bioactivity of this compound.

Q & A

Q. What experimental methodologies are essential for structural identification of Vineomycin B2?

  • Methodological Answer : Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) to determine the molecular formula (e.g., observed m/z 743.3295 for [M+H]⁺ in metabolomic studies) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve the planar structure. Comparative analysis with known angucyclines (e.g., fridamycins) is critical for identifying substituents and stereochemistry . For validation, cross-reference experimental data with databases like GNPS or AntiMarin using molecular networking .

Q. How can researchers confirm the biosynthetic pathway of this compound in Streptomyces spp.?

  • Methodological Answer : Employ genome mining tools (e.g., antiSMASH) to identify biosynthetic gene clusters (BGCs) linked to angucycline production. Validate gene function via knockout experiments (e.g., CRISPR-Cas9) and monitor intermediate accumulation using LC-HRMS. Isotopic labeling (e.g., ¹³C-acetate) can trace polyketide chain elongation and cyclization steps .

Q. What in vitro assays are suitable for assessing this compound’s bioactivity?

  • Methodological Answer : Use standardized cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin). Include dose-response curves (IC₅₀ calculations) and replicate experiments (n ≥ 3) to ensure reproducibility. Pair with antimicrobial susceptibility testing (MIC/MBC) against Gram-positive pathogens (e.g., S. aureus) .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis by comparing experimental variables:
  • Strain specificity : Test multiple producer strains (e.g., Streptomyces RO-S4 vs. other isolates) to assess compound variability .
  • Assay conditions : Control pH, serum concentration, and incubation time to minimize confounding factors .
  • Data normalization : Use standardized units (e.g., μM vs. μg/mL) and validate via statistical tests (e.g., ANOVA with post-hoc analysis) .

Q. What strategies optimize this compound yield in fermentation processes?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables:
  • Media composition : Carbon/nitrogen ratios (e.g., glucose vs. glycerol) and trace elements (e.g., Fe²⁺, Mg²⁺) .
  • Fermentation parameters : pH (5.5–7.0), temperature (25–30°C), and aeration rates .
  • Precursor feeding : Add acetate or malonate to enhance polyketide synthase (PKS) activity . Quantify yield via LC-MS/MS with calibration curves .

Q. How can metabolomic approaches resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use tandem MS (MS/MS) fragmentation patterns to differentiate isomers (e.g., acetylated vs. hydroxylated derivatives). Pair with molecular networking (GNPS) to map spectral similarities to known angucyclines. For stereochemical resolution, employ NOESY/ROESY NMR or X-ray crystallography if crystalline .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For multi-variable datasets, use multivariate analysis (PCA or PLS-DA) to identify key bioactivity drivers .

Q. How should researchers validate the ecological role of this compound in microbial competition?

  • Methodological Answer : Design co-culture experiments with competitor microbes (e.g., Bacillus subtilis or Candida albicans) and quantify this compound production via targeted metabolomics. Use gene expression analysis (qRT-PCR) to correlate BGC activation (e.g., vmy genes) with antagonistic activity .

Data and Reporting Guidelines

Q. What are the critical steps for ensuring reproducibility in this compound studies?

  • Methodological Answer :
  • Documentation : Follow ARRIVE 2.0 guidelines for experimental protocols (e.g., fermentation conditions, extraction solvents) .
  • Data transparency : Deposit raw spectra (NMR, MS) in public repositories (e.g., MetaboLights). Share annotated gene clusters in GenBank .
  • Replication : Include biological replicates (n ≥ 3) and independent fermentations to account for batch variability .

Q. How to address limitations in structural elucidation studies of this compound analogs?

  • Methodological Answer :
    Clearly report unresolved signals in NMR spectra (e.g., overlapping peaks) and propose plausible hypotheses. Use computational tools (e.g., DFT-NMR chemical shift prediction) to model candidate structures. Acknowledge ambiguities in the discussion section and suggest follow-up experiments (e.g., isotopic labeling for stereochemical analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.